6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and phenylpyrimidine groups. Compounds with azido groups are often used in click chemistry and other applications due to their high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one likely involves multiple steps, including the formation of the pyrimidine ring, introduction of the phenyl group, and subsequent azidation. Typical conditions might involve:
Formation of the pyrimidine ring: This could be achieved through a condensation reaction involving appropriate precursors.
Introduction of the phenyl group: This might involve a Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction of the azido group could lead to the formation of amines.
Substitution: The azido group is highly reactive and can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products
Oxidation: Products might include nitro compounds or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Triazoles or other substituted products.
Scientific Research Applications
Chemistry
Click Chemistry: The azido group makes this compound a candidate for click chemistry applications, particularly in the synthesis of triazoles.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Bioconjugation: The compound could be used to label biomolecules through click chemistry.
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it useful for various applications.
Comparison with Similar Compounds
Similar Compounds
Azidophenylpyrimidines: Compounds with similar structures but different substituents.
Phenylpyrimidines: Compounds lacking the azido group.
Properties
CAS No. |
88236-14-0 |
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Molecular Formula |
C16H11N5O |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(4-azido-6-phenylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C16H11N5O/c17-21-20-15-10-13(11-6-2-1-3-7-11)18-16(19-15)12-8-4-5-9-14(12)22/h1-10,22H |
InChI Key |
VJWDHWJDGINNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-] |
Origin of Product |
United States |
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